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Compound of Interest

Compound Name: 2-Ethynyl-3-iodopyridine

Cat. No.: B15244290 Get Quote

Core Chemical Data on 2-Ethynyl-3-iodopyridine
This technical guide provides essential physicochemical data for 2-Ethynyl-3-iodopyridine, a

heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is

intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties
The fundamental molecular and physical properties of 2-Ethynyl-3-iodopyridine are

summarized in the table below. These properties are crucial for reaction planning, analytical

characterization, and computational modeling.
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Property Value

Molecular Formula C7H4IN

Molecular Weight 229.02 g/mol [1]

IUPAC Name 2-ethynyl-3-iodopyridine[1]

Exact Mass 228.93885 g/mol [1]

Monoisotopic Mass 228.93885 g/mol [1]

Canonical SMILES C#CC1=C(C=CC=N1)I[1]

InChI
InChI=1S/C7H4IN/c1-2-7-6(8)4-3-5-9-7/h1,3-

5H[1]

InChI Key HGRLZUZGSQIRGZ-UHFFFAOYSA-N[1]

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis or application of 2-Ethynyl-3-
iodopyridine are not readily available in the public domain. The synthesis of related

iodopyridine derivatives often involves halogenation of the corresponding pyridine precursor.

For instance, the synthesis of 3-iodopyridine can be achieved from 3-bromopyridine via an

aromatic Finkelstein reaction, utilizing sodium iodide and a copper(I) iodide catalyst. Similarly,

the preparation of 2-amino-5-bromo-3-iodopyridine involves the bromination and subsequent

iodination of 2-aminopyridine. These methodologies may serve as a foundational reference for

developing a synthetic route to 2-Ethynyl-3-iodopyridine.

Logical Relationship: Structure and Identification
The structural identifiers for 2-Ethynyl-3-iodopyridine provide a logical framework for its

unambiguous identification and use in chemical databases and software. The relationship

between these identifiers is hierarchical, moving from the two-dimensional representation

(SMILES) to a more comprehensive, layered description of its chemical structure (InChI).
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Structural Identification Workflow for 2-Ethynyl-3-iodopyridine

Chemical Identifiers

Calculated Properties

Molecular Formula
C7H4IN

Molecular Weight
229.02 g/mol

IUPAC Name
2-ethynyl-3-iodopyridine

SMILES
C#CC1=C(C=CC=N1)I

InChI
InChI=1S/C7H4IN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H

Exact Mass
228.93885 g/mol

InChIKey
HGRLZUZGSQIRGZ-UHFFFAOYSA-N

Click to download full resolution via product page

Caption: Logical flow from chemical name to structural identifiers and calculated properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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